molecular formula C21H19Cl2N5O2 B10866260 7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10866260
M. Wt: 444.3 g/mol
InChI Key: OLUWLVXYWTZEQF-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chlorobenzyl and dimethyl groups attached to a purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the introduction of chlorobenzyl groups and the formation of the purine core. Common reagents used in the synthesis include chlorobenzyl chloride, dimethylamine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hypochlorite, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 4-chlorobenzyl alcohol
  • 4-chlorobenzoic acid

Uniqueness

Compared to similar compounds, this compound is unique due to its specific combination of chlorobenzyl and dimethyl groups attached to a purine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H19Cl2N5O2

Molecular Weight

444.3 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[(2-chlorophenyl)methylamino]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19Cl2N5O2/c1-26-18-17(19(29)27(2)21(26)30)28(12-13-7-9-15(22)10-8-13)20(25-18)24-11-14-5-3-4-6-16(14)23/h3-10H,11-12H2,1-2H3,(H,24,25)

InChI Key

OLUWLVXYWTZEQF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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